molecular formula C24H19ClN4O4S B4543971 3-[(4-chloro-3-nitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

3-[(4-chloro-3-nitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4543971
M. Wt: 494.9 g/mol
InChI Key: CZFHXMMMKHXTQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multistep chemical reactions, starting from basic chemical structures to more complex ones. A related process describes the synthesis of carboxamides from carboxylic acids and amines or alpha-amino acids, catalyzed by 4-(dimethylamino)pyridine N-oxide (DMAPO) with high yield, suggesting a potential pathway for synthesizing complex carboxamides like the one (Shiina et al., 2008).

Molecular Structure Analysis

The molecular structure of complex thieno[2,3-b]pyridine compounds has been extensively studied. For instance, the molecular structure of related 3-amino-thieno[2,3-b]pyridine-2-carboxamides was determined through X-ray structural analysis, which is crucial for understanding the compound's chemical behavior and reactivity (Vasilin et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving thieno[2,3-b]pyridine derivatives include a variety of reagents, leading to the synthesis of new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems. Such reactions showcase the compound's versatility in forming new chemical structures (Abdel-rahman et al., 2003).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, play a significant role in their application and behavior in chemical reactions. For instance, studies on the polymorphism of pyridine-2,6-dicarboxamide derivatives reveal insights into their crystal structures and thermal behaviors, which are essential for understanding the physical properties of complex compounds (Özdemir et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents and the ability to undergo specific reactions, are crucial for the compound's applications in synthesis and material science. Research on the synthesis and properties of fluorinated polyamides and poly(amide imide)s based on similar compounds provides valuable information on their chemical behavior and potential applications (Yang et al., 2006).

properties

IUPAC Name

3-[(4-chloro-3-nitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O4S/c1-13-11-14(2)26-23-19(13)20(21(34-23)24(31)28(3)16-7-5-4-6-8-16)27-22(30)15-9-10-17(25)18(12-15)29(32)33/h4-12H,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFHXMMMKHXTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-chloro-3-nitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
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3-[(4-chloro-3-nitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 3
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3-[(4-chloro-3-nitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
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3-[(4-chloro-3-nitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
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3-[(4-chloro-3-nitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
3-[(4-chloro-3-nitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

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